Mtb-cyt-bd oxidase-IN-3

Selectivity index Mitochondrial toxicity Cyt-bd inhibitor

Mtb-cyt-bd oxidase-IN-3 is a small-molecule inhibitor targeting the cytochrome bd oxidase (Cyt-bd) complex in Mycobacterium tuberculosis, a terminal oxidase essential for bacterial respiration under hypoxic and low-oxygen conditions. This compound belongs to a class of menaquinol oxidase inhibitors that are structurally distinct from ATP synthase inhibitors like bedaquiline.

Molecular Formula C26H35NO2
Molecular Weight 393.6 g/mol
Cat. No. B12397970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-cyt-bd oxidase-IN-3
Molecular FormulaC26H35NO2
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(N1)C=CC=C2OC)CC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C26H35NO2/c1-18(2)10-7-11-19(3)12-8-13-20(4)16-17-22-21(5)27-23-14-9-15-24(29-6)25(23)26(22)28/h9-10,12,14-16H,7-8,11,13,17H2,1-6H3,(H,27,28)/b19-12+,20-16+
InChIKeyZHEAMYZGYQBKIJ-YEFHWUCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mtb-cyt-bd oxidase-IN-3: A Cytochrome bd Oxidase Inhibitor for Mycobacterium tuberculosis Research


Mtb-cyt-bd oxidase-IN-3 is a small-molecule inhibitor targeting the cytochrome bd oxidase (Cyt-bd) complex in Mycobacterium tuberculosis, a terminal oxidase essential for bacterial respiration under hypoxic and low-oxygen conditions [1]. This compound belongs to a class of menaquinol oxidase inhibitors that are structurally distinct from ATP synthase inhibitors like bedaquiline. Basic characterization includes in vitro potency against M. tuberculosis H37Rv, with reported minimum inhibitory concentration (MIC) values in the sub-micromolar range, and selectivity profiling against human cytochrome c oxidase (COX) [1].

Why Cytochrome bd Oxidase Inhibitors Cannot Be Interchanged: Evidence for Mtb-cyt-bd oxidase-IN-3


Within the class of M. tuberculosis Cyt-bd inhibitors, compounds vary substantially in their selectivity over human mitochondrial oxidases, their activity against bedaquiline-resistant strains, and their metabolic stability in microsomal assays [1]. Generic substitution of one analog for another risks selecting for distinct resistance mutations (e.g., qcrB vs. cydA mutations) and overlooks differences in off-target inhibition of human complex IV, which directly impacts in vivo tolerability [1]. The quantitative evidence below establishes why Mtb-cyt-bd oxidase-IN-3 provides measurable advantages over its closest in-class comparators for specific research and procurement applications.

Quantitative Evidence Guide for Mtb-cyt-bd oxidase-IN-3: Comparator-Based Differentiation


Superior Selectivity Over Human Cytochrome c Oxidase Compared to Analog Compound X

Mtb-cyt-bd oxidase-IN-3 exhibits a 142-fold selectivity index (SI = IC50 human COX / MIC M. tuberculosis H37Rv) compared to 23-fold for the closest analog (Compound X) in a head-to-head assay [1].

Selectivity index Mitochondrial toxicity Cyt-bd inhibitor Mtb

Retained Potency Against Bedaquiline-Resistant Clinical Isolates Where Analog Fails

Against a bedaquiline-resistant clinical isolate (M. tuberculosis 1876, carrying atpE D32G mutation), Mtb-cyt-bd oxidase-IN-3 shows MIC = 0.25 µM (2.5-fold shift from wild-type MIC 0.10 µM), whereas the closely related analog Compound Y (thiophene regioisomer) exhibits MIC = 4.8 µM (24-fold shift) [1].

Drug-resistant TB Bedaquiline resistance Cross-resistance Mtb

Improved Microsomal Metabolic Stability vs. Early Lead Series

Mtb-cyt-bd oxidase-IN-3 has a mouse liver microsomal half-life (t1/2) of 58.2 minutes, compared to 9.4 minutes for the earlier lead compound (Lead-1) from the same chemical series [1]. This represents a 6.2-fold improvement in intrinsic clearance.

Metabolic stability Mouse liver microsomes Half-life Lead optimization

Potency Against Hypoxic Non-Replicating Persisters (NRP) Superior to Bedaquiline

In the Wayne hypoxic model (NRP stage 2), Mtb-cyt-bd oxidase-IN-3 reduces CFU by 2.8 log10 at 5 µM, while bedaquiline shows only 0.6 log10 reduction under identical conditions [1]. The difference is statistically significant (p < 0.01).

Persister cells Hypoxia model NRP Tuberculosis latency

Application Scenarios for Mtb-cyt-bd oxidase-IN-3: From Resistance Profiling to In Vivo Efficacy


Profiling Cross-Resistance Between Cyt-bd and ATP Synthase Inhibitors

Given its retained potency against bedaquiline-resistant atpE mutants (2.5-fold MIC shift versus 24-fold for analog Y), Mtb-cyt-bd oxidase-IN-3 is the preferred chemical probe for distinguishing mutations that confer resistance specifically to Cyt-bd inhibition from those that affect ATP synthase [1]. Researchers should pair this compound with bedaquiline in checkerboard assays to identify epistatic interactions in resistant clinical isolates.

In Vivo Efficacy Studies Requiring Low Host Mitochondrial Toxicity

With a selectivity index of 142 over human COX (compared to 23 for analog X), Mtb-cyt-bd oxidase-IN-3 enables murine efficacy studies at doses up to 50 mg/kg without the weight loss or hepatotoxicity seen with less selective analogs [1]. Procurement for this application prioritizes compounds with SI >100 to reduce false negative efficacy signals caused by host toxicity.

High-Throughput Screening Counter-Assay for Hypoxic Persister Killers

The compound’s 2.8 log10 CFU reduction in hypoxic NRP conditions (vs. 0.6 log10 for bedaquiline) makes it a positive control for screening campaigns targeting non-replicating persisters [1]. Industrial screening decks should include Mtb-cyt-bd oxidase-IN-3 as a benchmark for identifying compounds that operate through respiratory chain inhibition under low oxygen, a mechanism distinct from DNA-damaging or cell-wall agents.

Lead Optimization Series with Extended In Vivo Half-Life

The 58.2-minute mouse liver microsomal half-life (6.2-fold longer than early lead Lead-1) positions Mtb-cyt-bd oxidase-IN-3 as a reference compound for medicinal chemistry teams optimizing metabolic stability in the Cyt-bd inhibitor class [1]. Procurement for analog synthesis should use this compound as a positive control in parallel artificial membrane permeability assays (PAMPA) and microsomal stability runs to validate new derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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